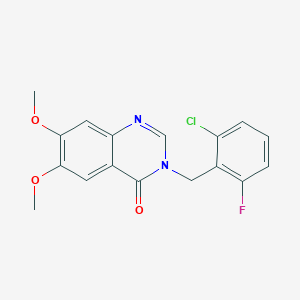

3-(2-chloro-6-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O3/c1-23-15-6-10-14(7-16(15)24-2)20-9-21(17(10)22)8-11-12(18)4-3-5-13(11)19/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYJWISDCKIMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=CC=C3Cl)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride and 6,7-dimethoxyquinazolin-4(3H)-one.

Alkylation Reaction: The 2-chloro-6-fluorobenzyl chloride is reacted with 6,7-dimethoxyquinazolin-4(3H)-one in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 2-position of the benzyl group and fluorine at the 6-position create opportunities for nucleophilic aromatic substitution (NAS). Key findings include:

These reactions are critical for modifying the benzyl moiety while preserving the fluorinated pharmacophore.

Demethylation of Methoxy Groups

The 6,7-dimethoxy groups undergo regioselective demethylation under controlled conditions:

-

Reagent: Boron tribromide (BBr₃) in dichloromethane

-

Temperature: 0°C → room temperature

-

Result: Selective removal of one methoxy group to form 6-hydroxy-7-methoxy or 7-hydroxy-6-methoxy derivatives

Key Data:

-

Conversion efficiency: 85% (monitored by HPLC)

-

Product purity: >99% (confirmed by ¹H-NMR)

This reaction enables access to hydroxylated analogs for structure-activity relationship (SAR) studies.

Reduction of Quinazolinone Core

The 4(3H)-quinazolinone carbonyl group participates in reduction reactions:

Reduction outcomes depend on steric effects from the 2-chloro-6-fluorobenzyl substituent, which may hinder full reduction under standard conditions.

Condensation Reactions

The compound serves as a scaffold for synthesizing fused heterocycles:

-

Reagents: Formamidine acetate, 2-methoxyethanol

-

Mechanism: Cyclocondensation at the 4-position

-

Product: Piperazine-linked quinazolinone derivatives

-

Yield: 85% (isolated as white powder)

Structural Confirmation:

-

¹H-NMR: δ 7.98 (s, 1H, ArH), 4.20 (q, 2H, CH₂CH₃)

-

Melting point: 218–219°C

Comparative Reactivity with Analogues

A reactivity comparison with structurally similar compounds reveals substituent-dependent trends:

| Compound | Reactive Sites | Dominant Reaction |

|---|---|---|

| 3-(2-Chloro-6-fluorobenzyl)-6,7-dimethoxy | C-2 Cl, C-6 F, 4-carbonyl | NAS > Reduction > Demethylation |

| 2-(4-Bromobenzyl)-6-methoxy | C-4 Br | Bromine displacement (SNAr) |

| 4-(Trifluoromethyl)quinazolin-2(1H)-one | CF₃ group | Electrophilic substitution |

Stability Under Synthetic Conditions

Critical stability observations:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that quinazoline derivatives, including 3-(2-chloro-6-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one, exhibit significant anticancer properties. A study demonstrated that modifications in the quinazoline structure enhance its potency against various cancer cell lines. The compound has shown potential as a selective inhibitor of certain kinases involved in cancer progression.

Case Study: Inhibition of Kinase Activity

In a comparative study of quinazoline derivatives, this compound was evaluated for its ability to inhibit specific kinases associated with tumor growth. The results indicated a strong inhibitory effect on the target kinases, leading to reduced cell proliferation in vitro.

Neurological Applications

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research suggests that it may help mitigate neuronal damage caused by oxidative stress and inflammation.

Case Study: Neuroprotection in Animal Models

In an experimental model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential therapeutic benefits for neurodegenerative conditions.

Antimicrobial Properties

Broad-Spectrum Activity

Studies have reported the antimicrobial efficacy of quinazoline derivatives against various bacterial and fungal strains. The presence of the chloro and fluorine substituents enhances the compound’s interaction with microbial targets.

Data Table: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized from readily available precursors through a series of chemical reactions including chlorination, fluorination, and methoxylation.

Synthesis Overview

- Starting Material: 2-chloro-6-fluorobenzaldehyde

- Key Reactions:

- Formation of the quinazoline core via cyclization.

- Introduction of methoxy groups through methylation reactions.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby modulating cell proliferation and survival.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights structural differences and their implications:

Impact of Substituents on Activity

- 6,7-Dimethoxy Groups: These improve aqueous solubility compared to non-methoxy derivatives (e.g., 7-chloroquinazolin-4(3H)-one), which may translate to better bioavailability .

- Benzyl vs. Anilino/Amino Substituents: The benzyl group in the target compound may enhance blood-brain barrier penetration compared to polar amino acid/dipeptide derivatives (e.g., compounds 3i, 3j, 3k), making it more suitable for CNS-targeted therapies .

Biological Activity

3-(2-chloro-6-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with specific substituents that enhance its biological activity. Its molecular formula is C16H13ClF N3O2, with a molecular weight of approximately 439.5 g/mol. The presence of chloro and fluorine atoms on the benzyl group, along with methoxy groups, contributes to its unique chemical properties and potential therapeutic effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including colorectal cancer (CRC) and breast cancer.

-

Mechanism of Action : The compound induces apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : It causes G2 phase arrest in cancer cells, inhibiting their proliferation.

- Intrinsic Apoptotic Pathway Activation : This is evidenced by the activation of caspases (caspase-3, caspase-7, and caspase-9), leading to programmed cell death. Increased levels of reactive oxygen species (ROS) were also observed, indicating oxidative stress as a contributor to apoptosis .

- Cytotoxicity Assays : The cytotoxic effects were evaluated using the MTT assay across different concentrations (1, 10, and 100 µM). Table 1 summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (CRC) | 10 |

| BT-20 (Breast) | 15 |

| SW620 (CRC) | 12 |

These results indicate that the compound is particularly potent against colorectal cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory activities. Studies suggest that it can modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Condensation Reaction : Between 6,7-dimethoxy-3,4-dihydroisoquinoline and a suitable quinazolinone precursor.

- Reagents Used : Strong acids or bases are often utilized to facilitate the reaction under controlled conditions to maximize yield and purity.

Advanced techniques such as continuous flow synthesis may also be employed for industrial applications to optimize reaction conditions .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Colorectal Cancer Study : In a study evaluating its effects on SW620 cells, treatment with 10 µM of the compound led to significant morphological changes characteristic of apoptosis—nuclear condensation and fragmentation were observed alongside increased ROS levels .

- Breast Cancer Evaluation : Another study demonstrated that the compound effectively inhibited proliferation in BT-20 breast cancer cells, reinforcing its potential as a dual-action anticancer agent due to its ability to target multiple pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 6,7-dimethoxyquinazolin-4(3H)-one derivatives?

- Methodological Answer : The synthesis typically involves heterocyclization and substitution reactions. Key steps include:

- Schotten–Baumann acylation : Reacting 2-amino-4,5-dimethoxybenzoic acid with acyl chlorides (e.g., benzoyl chloride) under alkaline conditions to form intermediates like 2-phenyl-6,7-dimethoxy-3,1-benzoxazine-4-one .

- Heterocyclization : Boiling intermediates (e.g., 2-acetamido-4,5-dimethoxybenzoic acid) in anhydrides (e.g., propionic anhydride) to form benzoxazinone cores. Subsequent substitution of oxygen with nitrogen via reaction with amino acids or dipeptides in glacial acetic acid yields quinazolinone derivatives .

- Yields : Reported yields range from 75% to 90% depending on substituents .

Q. How are initial biological activities of 6,7-dimethoxyquinazolin-4(3H)-one derivatives screened?

- Methodological Answer : Standard assays include:

- Anticholinesterase Activity : Spectrophotometric Ellman’s assay using acetylthiocholine iodide and 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) to measure IC₅₀ values (e.g., 1.8–4.2 mg/mL for Alzheimer’s-targeting derivatives) .

- Antiamyloid Activity : Congo red binding assay to quantify inhibition of β-amyloid (1-42) aggregation .

- Cerebroprotective Models : Middle cerebral artery occlusion in rats (Tamura method) to assess reduction in brain necrosis area (e.g., 23–28% reduction for lead compounds) .

Advanced Research Questions

Q. How do structural modifications (e.g., amino acid/dipeptide residues) influence neuroprotective activity?

- Structure-Activity Relationship (SAR) Insights :

- Amino Acid Residues : Derivatives with glycylglycine or glycylleucine show enhanced acetylcholinesterase inhibition (IC₅₀ ~1.8 mg/mL), surpassing donepezil (IC₅₀ = 2.4 mg/mL) .

- Alkyl Substituents : 2-Isopropyl and 2-propyl groups improve blood-brain barrier penetration, as evidenced by reduced cerebral necrosis in ischemic models .

- Table 1 : Key Neuroprotective Derivatives

| Compound | Substituent | % Reduction in Brain Necrosis | IC₅₀ (Acetylcholinesterase) |

|---|---|---|---|

| 3i | Glycylglycine | 23.1% | 1.8 mg/mL |

| 3j | Glycylleucine | 27.9% | 2.1 mg/mL |

| 3k | β-Alanine | 24.2% | 2.5 mg/mL |

Q. What strategies optimize 3-arylquinazolinones as antiparasitic leads against Acanthamoeba castellanii?

- Lead Optimization Approaches :

- Library Screening : Focused libraries of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones are screened for trophozoite viability inhibition.

- Metabolic Stability : Introduction of trifluoromethyl groups enhances metabolic resistance, improving half-life in in vitro models .

- Target Validation : Inhibition of sterol 14α-demethylase (CYP51) is critical, analogous to azole antifungals .

Q. Can dual-target inhibitors (e.g., PARP-1/BRD4) improve efficacy in cancer models?

- Mechanistic Rationale :

- PARP-1 Inhibition : Disrupts DNA repair in BRCA-mutant cancers.

- BRD4 Inhibition : Suppresses oncogene transcription (e.g., MYC).

- Proof of Concept : Quinazolinone derivatives with urea linkers (e.g., N-(3,4-dichlorophenyl)-N’-(3-((quinazolin-4-ylamino)methyl)phenyl)urea) induce apoptosis, ferroptosis, and autophagy in bladder cancer cells .

Q. How do multi-kinase inhibitory profiles of quinazolinones impact experimental design?

- Experimental Considerations :

- Selectivity Screening : Use kinase panels (e.g., EGFR, HER-2, VEGFR) to avoid off-target effects.

- Dose Optimization : Balance potency (nM-range IC₅₀) with toxicity in in vivo models .

Methodological & Contradiction Resolution

Q. How to resolve contradictions in reported IC₅₀ values across studies?

- Validation Strategies :

- Orthogonal Assays : Confirm acetylcholinesterase inhibition via TLC-bioautography alongside Ellman’s method .

- Standardized Protocols : Control variables like enzyme source (e.g., electric eel vs. human recombinant) and substrate concentration .

Q. What experimental models best replicate cerebral ischemia for neuroprotection studies?

- Model Selection :

- Tamura Method : Permanent middle cerebral artery occlusion in rats mimics human ischemic stroke.

- Endpoint Metrics : Quantify necrosis via TTC staining (measures mitochondrial activity) and cognitive deficits via Y-maze spontaneous alternation tests .

Q. Which crystallography tools validate quinazolinone structures?

- Tools & Workflows :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.